molecular formula C14H22Cl2N2 B1394997 2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 1220021-26-0

2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

货号: B1394997
CAS 编号: 1220021-26-0
分子量: 289.2 g/mol
InChI 键: ZFMUGKJUYMSUNS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride (CAS 1220021-26-0, MFCD13561712) is a tetrahydroisoquinoline derivative supplied as a high-purity dihydrochloride salt for research applications. With a molecular formula of C14H22Cl2N2 and an average mass of 289.244 Da, this compound is of significant interest in neuroscience and medicinal chemistry research . The tetrahydroisoquinoline (TIQ) core is a conformationally restrained analogue of β-phenethylamine and amphetamine, which provides a unique structural scaffold for investigating neurobiological pathways . While some simple TIQ derivatives have demonstrated neuroprotective and anti-addictive properties in preclinical models, the specific pharmacological profile and mechanism of action of this pyrrolidinylmethyl-substituted analogue require further investigation by researchers . Potential research applications for this compound include, but are not limited to, studies on its interactions with dopaminergic and adrenergic receptor systems, its potential as a monoamine oxidase (MAO) inhibitor, its free radical scavenging properties, and its effects in models of neurodegeneration or substance abuse . This product is intended for research purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the relevant safety data sheet and handle this compound in accordance with all local and national regulations.

属性

IUPAC Name

2-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-14-11-16(8-6-13(14)3-1)10-12-5-7-15-9-12;;/h1-4,12,15H,5-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMUGKJUYMSUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2CCC3=CC=CC=C3C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C14H22Cl2NC_{14}H_{22}Cl_2N. The compound features a tetrahydroisoquinoline core structure, which is known for its ability to interact with various biological targets.

Pharmacological Effects

  • Neuroprotective Properties : Research indicates that THIQ derivatives exhibit neuroprotective effects. For instance, studies have shown that certain THIQ compounds can mitigate neurotoxicity in models of Parkinson's disease by reducing oxidative stress and enhancing dopaminergic neuron survival .
  • Muscarinic Receptor Antagonism : Some derivatives of tetrahydroisoquinoline have been identified as potent antagonists of muscarinic receptors. A study highlighted that specific THIQ analogs demonstrated high affinity for M2 muscarinic receptors, suggesting potential applications in treating conditions related to cholinergic dysfunction .
  • Antimicrobial Activity : Compounds within the THIQ class have also been evaluated for their antimicrobial properties. They have shown efficacy against various pathogens, making them candidates for further development as antimicrobial agents .

The mechanisms by which this compound exerts its biological effects include:

  • Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter release and receptor activity, particularly in cholinergic and dopaminergic systems.
  • Antioxidant Activity : By reducing reactive oxygen species (ROS), this compound can protect neuronal cells from oxidative damage.
  • Inhibition of Enzymatic Pathways : Certain THIQ derivatives inhibit enzymes involved in neurotransmitter degradation or synthesis, enhancing their therapeutic potential.

Case Studies

StudyFindings
Neuroprotection in Parkinson's Models Demonstrated that 1-methyl-tetrahydroisoquinoline derivatives protected dopaminergic neurons from MPTP-induced toxicity.
Muscarinic Antagonism Identified high-affinity binding to M2 receptors with implications for treating bradycardia and other cholinergic-related disorders.
Antimicrobial Evaluation Showed effective inhibition against bacterial strains, suggesting potential use in antibiotic development.

Structural-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Substituents on the Isoquinoline Ring : Variations in substituents can significantly alter receptor affinity and selectivity.
  • Pyrrolidine Group : The presence of the pyrrolidine moiety enhances binding to specific biological targets and may improve solubility and bioavailability.

相似化合物的比较

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Biological Activity/Application Key Findings Reference
2-(3-Pyrrolidinylmethyl)-1,2,3,4-THQ dihydrochloride (Target Compound) Pyrrolidinylmethyl at 2-position; dihydrochloride salt Not explicitly reported (inferred receptor interactions) Likely interacts with neurotransmitter receptors (e.g., opioid, adrenergic) based on structural analogs . N/A
2-(Piperidin-4-yl)-1,2,3,4-THQ dihydrochloride Piperidin-4-yl at 2-position κ-opioid receptor antagonist Demonstrated potent and selective antagonism; improved metabolic stability compared to non-cyclic amines .
6-(Trifluoromethyl)-1,2,3,4-THQ hydrochloride Trifluoromethyl at 6-position Not explicitly reported Enhanced lipophilicity and potential CNS penetration due to CF3 group .
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-THQ hydrochloride Dimethylaminophenyl and methoxy groups Analgesic and anti-inflammatory 50% pain inhibition in hot plate test; reduced inflammation in arthritis models .
Compound 26v (2-(2,5-Dihydropyrrol-1-yl)-5-methoxy-THQ derivative) Dihydropyrrol and methoxy groups PPARγ partial agonist EC50 = 0.12 μM for PPARγ activation; potential for metabolic syndrome therapy .

Pharmacological and Physicochemical Comparisons

Receptor Binding and Selectivity

  • κ-Opioid Antagonists : Piperidine-substituted analogs (e.g., 2-(piperidin-4-yl)-1,2,3,4-THQ dihydrochloride) exhibit high selectivity for κ-opioid receptors over μ- and δ-subtypes, with IC50 values <10 nM . In contrast, pyrrolidine-containing derivatives (e.g., the target compound) may favor adrenergic or dopaminergic receptors due to smaller ring size and flexibility .
  • PPARγ Agonists: Cycloaliphatic amino groups (e.g., dihydropyrrol in Compound 26v) enhance PPARγ binding affinity, whereas bulkier substituents reduce activity .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in 6-(trifluoromethyl)-1,2,3,4-THQ hydrochloride increases logP by ~1.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .
  • Solubility : Dihydrochloride salts (e.g., target compound and piperidin-4-yl analog) exhibit superior aqueous solubility (>10 mg/mL) compared to free bases .

准备方法

Formation of the Pyrrolidinylmethyl Tetrahydroisoquinoline Core

The critical intermediate, 1-(1-pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline , is prepared through a two-step process:

  • (a) Succinimide Intermediate Formation:
    1-aminomethyl-2-benzyl-1,2,3,4-tetrahydroisoquinoline is reacted with succinic anhydride in tetralin at 140°C for 1 hour, forming a succinimide derivative. This intermediate is isolated by decantation and filtration after solvent removal.

  • (b) Reduction to Pyrrolidinylmethyl Derivative:
    The succinimide intermediate is treated with sodium bis(2-methoxyethoxy)aluminium hydride (Vitride) in dry toluene at room temperature and then heated to 80°C for 3 hours. Upon workup, the product is isolated as an oil, which is converted to the dihydrochloride salt by treatment with HCl in ether, yielding a solid with melting point around 200°C.

Catalytic Hydrogenation to Remove Benzyl Group

The benzyl substituent at position 2 is removed by catalytic hydrogenation:

  • The pyrrolidinylmethyl-substituted benzyl derivative is dissolved in 95% ethanol and hydrogenated over 5% palladium on charcoal at room temperature and 40°C for about 7 hours.
  • After filtration and solvent removal, the resulting 1-(1-pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline free base is obtained, ready for further functionalization.

Acylation to Form the Target Compound

The free base is acylated with substituted phenylacetic acids to introduce the acyl group at position 2:

  • The amine is reacted with the corresponding phenylacetic acid (e.g., 3,4-dichlorophenylacetic acid) in dry dichloromethane in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent.
  • The reaction proceeds at ambient temperature for approximately 5 hours.
  • The precipitated dicyclohexylurea byproduct is removed by filtration.
  • The crude product is isolated by solvent evaporation and converted to the dihydrochloride salt by treatment with hydrochloric acid.
  • The salt is purified by recrystallization from suitable solvents such as ethanol or acetone.

Representative Preparation Example (Adapted from Patent Literature)

Step Reagents/Conditions Product Yield Melting Point (°C) Notes
(a) 1-aminomethyl-2-benzyl-1,2,3,4-tetrahydroisoquinoline + succinic anhydride in tetralin, 140°C, 1 h Succinimide intermediate 4 g (from 5 g starting amine) - -
(b) Reduction with sodium bis(2-methoxyethoxy)aluminium hydride in toluene, rt 0.5 h, 80°C 3 h 2-benzyl-1-(1-pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline 3.4 g (oil) - Converted to dihydrochloride salt, mp 200°C
(c) Catalytic hydrogenation (5% Pd/C, EtOH, rt, 7 h) 1-(1-pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline (free base) 5.5 g crude - -
(d) Acylation with 3,4-dichlorophenylacetic acid, DCC, CH2Cl2, rt, 5 h 1-(1-pyrrolidinylmethyl)-2-(3,4-dichlorophenylacetyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride 1.7 g 253-257 Purified by recrystallization

Salt Formation and Purification

  • The free base amines are converted into their dihydrochloride salts by treatment with hydrochloric acid in ether or appropriate solvents.
  • Crystallization from ethanol, acetone, or mixtures thereof yields salts with well-defined melting points and high purity.
  • Optical resolution can be achieved by formation of tartaric acid salts (e.g., (+)- or (-)-tartrate salts) to obtain enantiomerically enriched compounds.

Summary Table of Key Physical and Chemical Data for Representative Compounds

Compound Description Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Salt Form Optical Activity
1-(1-pyrrolidinylmethyl)-2-(3,4-dichlorophenylacetyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride C22H25Cl2N2O · HCl 439.81 253-257 Dihydrochloride Racemate
(+)-Tartrate salt of above C26H30Cl2N2O6 553.43 185-187 Tartrate +55.01 (MeOH)
(-)-Tartrate salt of above C26H30Cl2N2O6 553.43 185-187 Tartrate -54.25 (MeOH)

Research Findings and Analytical Data

  • NMR Spectroscopy confirms the structural integrity of the pyrrolidinylmethyl substituent and the tetrahydroisoquinoline core.
  • Melting points and optical rotations are consistent with literature values, confirming purity and stereochemistry.
  • The dihydrochloride salts exhibit good crystallinity and stability, suitable for pharmaceutical applications.
  • The synthetic route allows for variation of the acyl substituent, enabling the preparation of analogues with different pharmacological profiles.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, and what purity benchmarks should be targeted?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization, alkylation, and salt formation. Critical steps include purification via recrystallization or column chromatography. Purity benchmarks (>95%) should be validated using HPLC with reference standards, as emphasized in pharmaceutical quality guidelines .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) are essential for confirming molecular structure. X-ray crystallography may resolve stereochemical ambiguities. Cross-validation with PubChem data (e.g., InChI keys) ensures consistency .

Q. What in vitro models are suitable for initial pharmacological evaluation of this compound?

  • Methodological Answer : Receptor binding assays (e.g., dopamine or serotonin receptors) and enzyme inhibition studies (e.g., monoamine oxidase) are recommended. Use cell lines expressing target receptors to assess affinity and selectivity, followed by dose-response analyses .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability during synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, highlights the importance of pH control and reagent concentration in scaling up multi-step syntheses. Real-time monitoring via LC-MS can identify intermediate bottlenecks .

Q. How should contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., buffer composition, cell line variability). Standardize protocols using reference compounds and validate purity via orthogonal methods (HPLC, elemental analysis). Replicate studies under controlled conditions to isolate variables .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding affinities and stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Q. How can researchers assess the compound’s metabolic stability and potential toxicity in early-stage studies?

  • Methodological Answer : Use hepatocyte microsomal assays to evaluate cytochrome P450 metabolism. Pair with Ames tests for mutagenicity and hERG channel inhibition assays for cardiotoxicity profiling. Dose-dependent cytotoxicity should be assessed in primary cell cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。